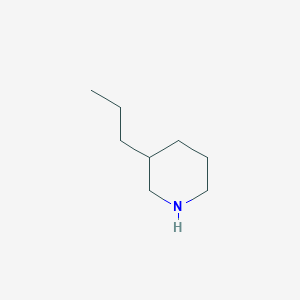
3-Propylpiperidine
描述
Synthesis Analysis
The synthesis of 3-propylpiperidine derivatives involves various chemical strategies, including the one-pot synthesis approach for generating 3-azidopiperidines and 3-aminopiperidines through intramolecular cyclization of unsaturated amines. This method offers a modular and efficient route to piperidine-containing structures, crucial for pharmaceutical and biological applications (Ortiz, Kang, & Wang, 2014). Moreover, the Grignard addition of piperidin-3-one with arylmagnesium bromide reagents followed by acidic dehydroxylation has been employed for the concise synthesis of 3-arylpiperidines, showcasing the versatility of 3-propylpiperidine synthesis (Chang, Hsu, Chen, & Lin, 2006).
Molecular Structure Analysis
The molecular structure of 3-propylpiperidine and its derivatives is pivotal in determining their chemical reactivity and biological activity. For instance, studies on enantiopure 3-hydroxypiperidine derivatives have highlighted the significance of stereochemistry in biological interactions, with Rh-catalyzed cyclohydrocarbonylation playing a key role in their synthesis (Chiou, Lin, & Liang, 2010).
Chemical Reactions and Properties
3-Propylpiperidine undergoes various chemical reactions, contributing to its versatility as a synthetic intermediate. The radical 1,4-aryl migration to synthesize 3-arylpiperidines illustrates the compound's ability to participate in complex transformations, leading to structurally diverse piperidines (Gheorghe, Quiclet-Sire, Vila, & Zard, 2005).
科研应用
Dopamine Receptor Interaction: 3-PPP exists in two enantiomers with differential effects on central dopamine (DA) receptors. Both enantiomers act as agonists on autoreceptors, but in higher doses, the (+)-form also acts as an agonist postsynaptically, while the (-)-form acts as an antagonist on postsynaptic DA receptors. This property has implications for the study of prolactin release and potential treatments for Parkinson's disease (Eriksson et al., 1983).
Metabolic Conversion: The metabolic conversion of the enantiomers of 3-PPP into their catechol analogues is significant. This process affects the dopaminergic activity of these catechols and has implications for understanding the pharmacological profiles of 3-PPP (Rollema et al., 1986).
Antipsychotic Potential: The S enantiomer of 3-PPP, in particular, shows promise as an antipsychotic drug. It may attenuate dopamine function by stimulating presynaptic receptors and blocking postsynaptic receptors, offering a potential therapeutic approach for psychotic disorders (Wikström et al., 1984).
Neuroleptic Properties: The (+) and (-) enantiomers of 3-PPP modify brain glucose metabolism similarly to neuroleptics, supporting their potential use as a new type of neuroleptic drug (Palacios & Wiederhold, 1984).
Synthesis for Research: The synthesis of stable isotope labeled and carbon‐14 labeled versions of 3-PPP derivatives, such as (−)OSU-6162, enables further pharmacological and biochemical studies, especially in understanding their potential as dopamine autoreceptor antagonists with atypical antipsychotic properties (Chaudhary & McGrath, 2000).
Effects on Prolactin Levels: 3-PPP has been studied for its effects on prolactin levels, indicating a direct stimulation of DA receptors on pituitary lactotrophs. This finding is crucial for understanding the role of DA receptors in prolactin regulation (Meltzer & Simonović, 1981).
Modification of Sleep Parameters: Studies on rats have shown that 3-PPP enantiomers affect sleep parameters, indicating an active role for dopamine in the regulation of REM sleep (Hilaire et al., 2005).
Dopaminergic and Serotonergic Effects: A systematic in vivo screening of 1-propyl-4-arylpiperidines, related to 3-PPP, provided insights into their dopaminergic and serotonergic properties in rat brain, contributing to the understanding of their effects on dopamine D(2) receptors and monoamine oxidase (MAO) A (Mattsson et al., 2012).
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
性质
IUPAC Name |
3-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZUKKNUMNKBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929232 | |
| Record name | 3-Propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpiperidine | |
CAS RN |
13603-14-0 | |
| Record name | Piperidine, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



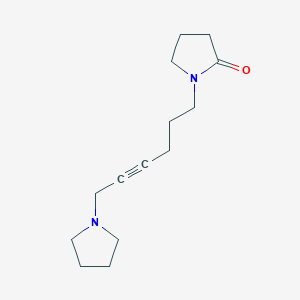
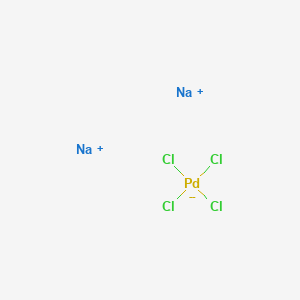
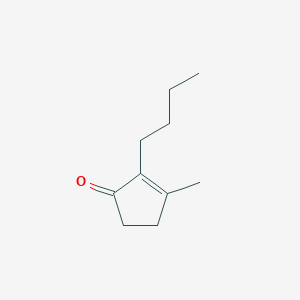
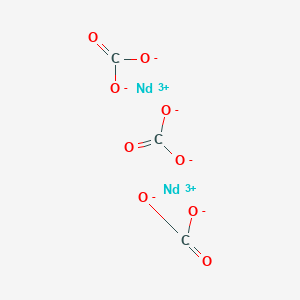
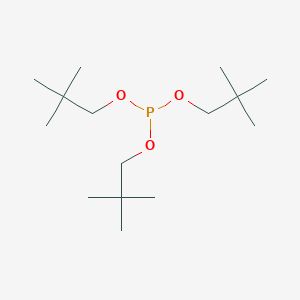
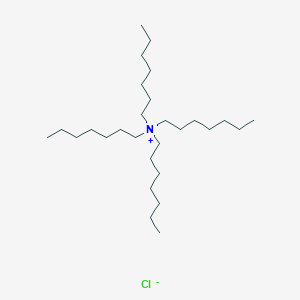
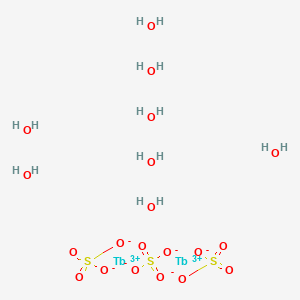
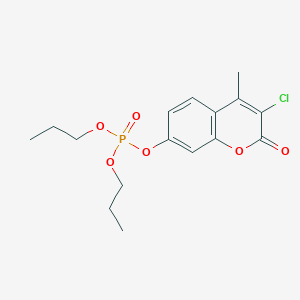
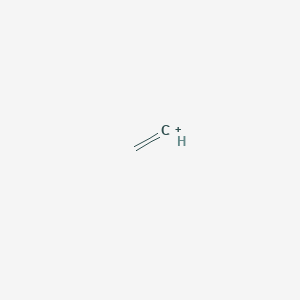
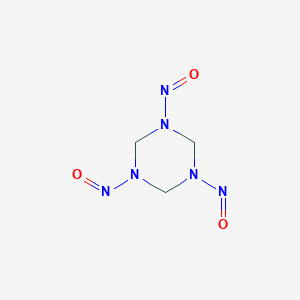
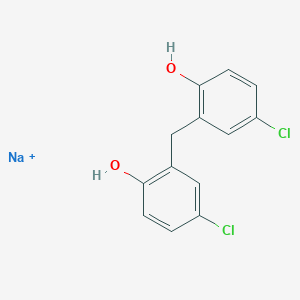
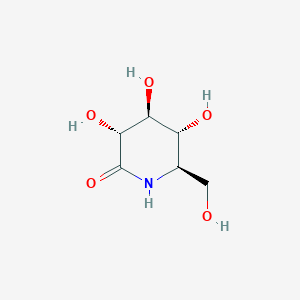
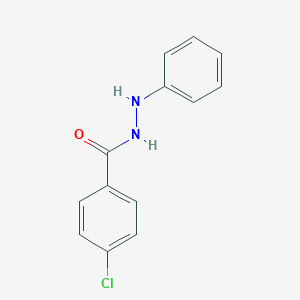
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)